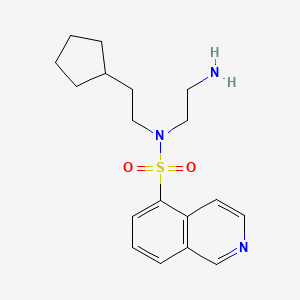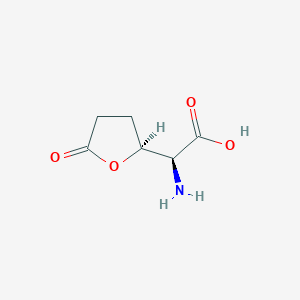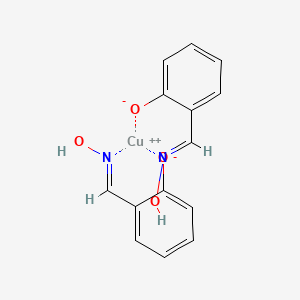
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(methyl(phenyl)phosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(methyl(phenyl)phosphine): is an organophosphorus compound derived from the heterocycle xanthene. It is used as a bidentate ligand and is noteworthy for having a particularly wide bite angle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(methyl(phenyl)phosphine) typically involves the reaction of 9,9-dimethylxanthene with methyl(phenyl)phosphine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories for experimental purposes. The production process involves careful control of reaction parameters to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(methyl(phenyl)phosphine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenated compounds can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(methyl(phenyl)phosphine) is used as a ligand in coordination chemistry. Its wide bite angle makes it suitable for forming stable complexes with transition metals, which are useful in catalysis .
Biology and Medicine: its ability to form stable complexes with metals suggests it could be used in the development of metal-based drugs and diagnostic agents .
Industry: In industry, the compound’s unique properties make it a candidate for use in various catalytic processes, including hydroformylation of alkenes .
Wirkmechanismus
The mechanism by which (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(methyl(phenyl)phosphine) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers to form stable complexes, which can then participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine): Another organophosphorus compound with similar ligand properties.
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(perfluorophenyl)phosphine): A compound with perfluorinated phenyl groups, offering different electronic properties.
Uniqueness: (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(methyl(phenyl)phosphine) is unique due to its wide bite angle and the presence of methyl and phenyl groups, which influence its reactivity and stability in forming metal complexes .
Eigenschaften
Molekularformel |
C29H28OP2 |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
[9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane |
InChI |
InChI=1S/C29H28OP2/c1-29(2)23-17-11-19-25(31(3)21-13-7-5-8-14-21)27(23)30-28-24(29)18-12-20-26(28)32(4)22-15-9-6-10-16-22/h5-20H,1-4H3 |
InChI-Schlüssel |
HSZSXCOFXRFNGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C(=CC=C2)P(C)C3=CC=CC=C3)OC4=C1C=CC=C4P(C)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


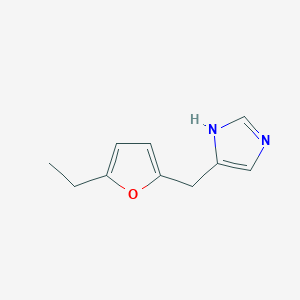
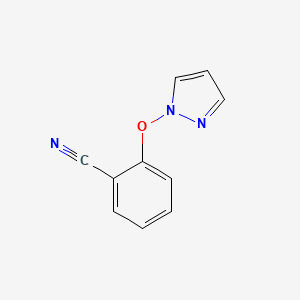

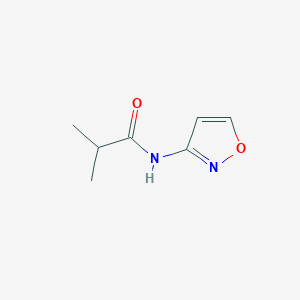

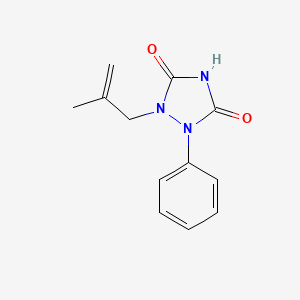

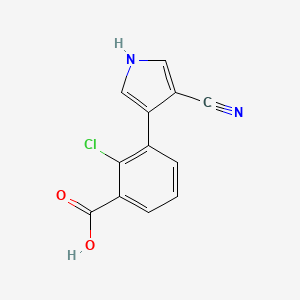

![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12881327.png)
